molecular formula C12H10ClIN4 B13860334 5-Chloro-4-(6-iodoindolin-1-yl)pyrimidin-2-amine

5-Chloro-4-(6-iodoindolin-1-yl)pyrimidin-2-amine

Katalognummer: B13860334
Molekulargewicht: 372.59 g/mol
InChI-Schlüssel: NVBLFILSAYHNQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-4-(6-iodoindolin-1-yl)pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group at the 5-position and an indolinyl group at the 4-position, which is further substituted with an iodine atom. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(6-iodoindolin-1-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the chloro and indolinyl substituents. The final step involves the iodination of the indolinyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. These processes are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques is crucial to achieve the desired quality of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-4-(6-iodoindolin-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to the formation of different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

5-Chloro-4-(6-iodoindolin-1-yl)pyrimidin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Chloro-4-(6-iodoindolin-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Chloro-2,4,6-trifluoropyrimidine: Another pyrimidine derivative with different substituents.

    4-Amino-5-chloropyrimidine: A simpler pyrimidine derivative with an amino group instead of the indolinyl group.

Uniqueness

The uniqueness of 5-Chloro-4-(6-iodoindolin-1-yl)pyrimidin-2-amine lies in its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both chloro and iodo groups, along with the indolinyl moiety, makes it a versatile compound for various applications .

Eigenschaften

Molekularformel

C12H10ClIN4

Molekulargewicht

372.59 g/mol

IUPAC-Name

5-chloro-4-(6-iodo-2,3-dihydroindol-1-yl)pyrimidin-2-amine

InChI

InChI=1S/C12H10ClIN4/c13-9-6-16-12(15)17-11(9)18-4-3-7-1-2-8(14)5-10(7)18/h1-2,5-6H,3-4H2,(H2,15,16,17)

InChI-Schlüssel

NVBLFILSAYHNQF-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C2=C1C=CC(=C2)I)C3=NC(=NC=C3Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.